Clarithromycin 9-Oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

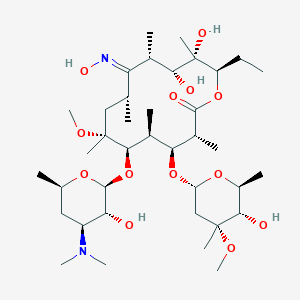

Clarithromycin 9-Oxime is a derivative of clarithromycin, a macrolide antibiotic. This compound is particularly significant due to its role as a precursor in the synthesis of various bioactive macrolides. Clarithromycin itself is known for its antibacterial properties, effective against a range of Gram-positive and Gram-negative bacteria. The 9-oxime derivative is an important intermediate in the production of clarithromycin and other related compounds .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Clarithromycin 9-Oxime typically involves the reaction of erythromycin A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction yields erythromycin A 9-oxime, which can then be converted into this compound through further chemical modifications .

Industrial Production Methods: A robust and scalable process for the synthesis of substantially pure clarithromycin 9-(E)-oxime has been developed. This process involves controlling the isomeric impurity to achieve the desired (E)-isomer with minimal (Z)-isomer contamination. The process does not require time-consuming purification steps, making it suitable for large-scale manufacturing .

化学反応の分析

Types of Reactions: Clarithromycin 9-Oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The oxime group can be reduced to form amines.

Substitution: The oxime group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxime group can yield nitroso or nitro derivatives, while reduction can produce amines .

科学的研究の応用

Clarithromycin 9-Oxime has several scientific research applications:

Chemistry: It serves as a key intermediate in the synthesis of various bioactive macrolides.

Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.

Medicine: this compound derivatives are explored for their potential therapeutic applications, including antibacterial and immunomodulatory properties.

Industry: The compound is used in the large-scale production of clarithromycin and other related antibiotics.

作用機序

Clarithromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This binding interferes with the peptidyl transferase activity and amino acid translocation during the translation and protein assembly process. The compound may be bacteriostatic or bactericidal, depending on the organism and drug concentration .

類似化合物との比較

Erythromycin A 9-Oxime: An intermediate in the synthesis of clarithromycin, known for its antibacterial activity.

Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Roxithromycin: A derivative of erythromycin with improved acid stability and a broader spectrum of activity.

Uniqueness: Clarithromycin 9-Oxime is unique due to its role as a precursor in the synthesis of various bioactive macrolides. Its ability to undergo specific chemical modifications makes it a valuable intermediate in the production of new antibiotics with enhanced properties .

生物活性

Clarithromycin 9-Oxime is a derivative of the macrolide antibiotic clarithromycin, which is known for its broad-spectrum antibacterial properties. This article explores the biological activity of this compound, focusing on its synthesis, antibacterial efficacy, pharmacokinetics, and potential clinical applications.

Synthesis of this compound

This compound can be synthesized from erythromycin A through a series of chemical reactions. The process generally involves the following steps:

- Formation of Erythromycin A-9-Oxime : Erythromycin A is reacted with hydroxylamine hydrochloride in a caustic solution to yield erythromycin A-9-oxime with an 85-90% yield .

- Methylation : The 6-OH position of erythromycin A-9-oxime is then methylated to produce this compound using methyl iodide and potassium hydroxide in a controlled solvent system (DMSO and diethyl ether) at specific temperatures .

- Purification : The product is purified through recrystallization, ensuring minimal impurities .

Antibacterial Activity

This compound exhibits significant antibacterial activity against various pathogens. Its mechanism involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides. Key findings include:

- In Vitro Efficacy : Studies indicate that this compound shows enhanced activity against Gram-positive bacteria compared to its parent compound, erythromycin. It has been particularly effective against strains resistant to erythromycin .

- Comparison with Other Macrolides : Clarithromycin generally demonstrates superior antibacterial activity compared to azithromycin and erythromycin, especially against atypical pathogens such as Mycobacterium avium complex and Legionella species .

Table 1: Antibacterial Spectrum of this compound

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Streptococcus pneumoniae | High |

| Haemophilus influenzae | Moderate |

| Mycobacterium avium | High |

| Chlamydia pneumoniae | Moderate |

Pharmacokinetics

This compound shares similar pharmacokinetic properties with clarithromycin, including:

- Absorption : Rapid oral absorption with peak plasma concentrations typically reached within 2-3 hours post-administration.

- Half-Life : Extended half-life allows for twice-daily dosing, enhancing patient compliance compared to erythromycin .

- Metabolism : Clarithromycin is metabolized primarily in the liver to its active metabolite, 14-hydroxy clarithromycin, which contributes to its overall efficacy and may exhibit synergistic effects with the parent compound .

Case Studies and Clinical Applications

Several studies have explored the clinical efficacy of clarithromycin and its derivatives, including this compound:

- Treatment of Respiratory Infections : Clinical trials have demonstrated that clarithromycin is as effective as beta-lactams in treating community-acquired pneumonia and other respiratory infections caused by susceptible organisms .

- Mycobacterial Infections : Preliminary evidence suggests that this compound may be beneficial in treating infections caused by Mycobacterium avium, particularly in immunocompromised patients .

特性

CAS番号 |

103450-87-9 |

|---|---|

分子式 |

C38H70N2O13 |

分子量 |

763.0 g/mol |

IUPAC名 |

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 |

InChIキー |

MWBJRTBANFUBOX-IXGVTZHESA-N |

SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

異性体SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

正規SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。